molecular formula C16H10BrFO4 B2710470 4-fluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate CAS No. 478259-09-5

4-fluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate

Cat. No. B2710470
CAS RN: 478259-09-5
M. Wt: 365.154
InChI Key: YZCOOVGNBLBRLC-LZCJLJQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate (4F-BPB) is a versatile organic compound with a wide range of applications in scientific research. It is a highly reactive compound that can be used to synthesize a variety of organic molecules and polymers. 4F-BPB is also used as a catalyst in organic synthesis and has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and fine chemicals. In addition, 4F-BPB has been used as a reagent in the synthesis of a variety of polymers and other materials.

Scientific Research Applications

Photoalignment of Liquid Crystals

Fluorinated prop-2-enoates, including those derived from thiophene-based compounds, have been studied for their ability to promote excellent photoalignment of commercial nematic liquid crystals. This property is influenced by the number and arrangement of fluoro-substituents, demonstrating potential applications in liquid crystal displays (LCDs) and other optical devices (Hegde et al., 2013).

Antimicrobial Activity

The introduction of fluorine atoms into benzothiazole and imidazole compounds has shown promising antimicrobial activity. Such modifications enhance the activity against various bacterial and fungal strains, highlighting the potential of fluorinated compounds in developing new antimicrobial agents (Sathe et al., 2011).

Ferroelectric Liquid Crystals

The study of fluorosubstituted esters has revealed their capability to exhibit ferroelectric smectic phases, which are crucial for the development of ferroelectric liquid crystals used in displays and memory storage applications. The inclusion of fluorine atoms affects the dielectric properties and phase stability of these compounds (Czerwiec et al., 2010).

Synthesis and Molecular Docking Studies

Biphenyl ester derivatives, including those with fluorine substitutions, have been synthesized and analyzed for their potential as tyrosinase inhibitors. These compounds, particularly those with significant anti-tyrosinase activities, are of interest for pharmaceutical applications, including treatments for conditions related to melanin overproduction (Kwong et al., 2017).

Photostability and UV Protection

The photostability and UV protective properties of fluorinated liquid crystals have been explored, with findings indicating that certain fluorinated compounds can enhance UV stability while maintaining desirable optical properties. This research has implications for the design of materials with improved durability and protection against UV radiation (Praveen & Ojha, 2012).

properties

IUPAC Name

(4-fluorophenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrFO4/c17-13-8-15-14(20-9-21-15)7-10(13)1-6-16(19)22-12-4-2-11(18)3-5-12/h1-8H,9H2/b6-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCOOVGNBLBRLC-LZCJLJQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=CC(=O)OC3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)OC3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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